Tetramethylammonium dichloroiodate
Description
Significance within Halogen and Polyhalide Chemistry
Tetramethylammonium (B1211777) dichloroiodate, with the chemical formula [(CH₃)₄N][ICl₂], is a notable member of the polyhalide family. Polyhalogen ions are formed by the combination of a halogen molecule with a halide ion. The dichloroiodate anion, [ICl₂]⁻, is a linear, symmetrical species.
The stability of polyhalide ions is often dependent on the size of the counter-ion. Larger cations, such as the tetramethylammonium ion [(CH₃)₄N]⁺, are particularly effective at stabilizing the [ICl₂]⁻ anion, leading to the formation of a stable, crystalline solid. This stability is crucial for its practical use as a reagent. In contrast, salts with smaller cations are often less stable and may readily decompose.
Context of Hypervalent Iodine Compounds in Organic Synthesis
Hypervalent iodine compounds are molecules in which an iodine atom possesses more than the usual eight electrons in its valence shell. These compounds have become increasingly important in organic synthesis due to their mild, selective, and environmentally friendly oxidizing properties. magtech.com.cnarkat-usa.org They offer an alternative to traditional heavy metal-based oxidizing agents.
While tetramethylammonium dichloroiodate itself is not always classified as a hypervalent iodine compound in the strictest sense, its reactivity is closely related to this class of reagents. It acts as a source of electrophilic iodine, a key characteristic of many hypervalent iodine-mediated reactions. The applications of hypervalent iodine compounds are extensive and include oxidations, additions, substitutions, and rearrangements. magtech.com.cn
Overview of this compound as a Research Reagent
This compound has emerged as a valuable and efficient reagent in organic synthesis, particularly for the iodination of aromatic compounds. nih.govcolab.ws It is recognized as a mild and environmentally friendly option for these transformations. nih.govcapes.gov.br
One of the significant advantages of this reagent is its ability to facilitate iodination reactions under solvent-free conditions, which aligns with the principles of green chemistry. nih.govcapes.gov.br The reactions often proceed rapidly and result in high yields of the desired iodinated products. nih.govcolab.ws
The general procedure for using this compound in the iodination of aromatic compounds is straightforward. The aromatic substrate is typically mixed with the reagent in a mortar and ground with a pestle. After a relatively short period at room temperature, the reaction is worked up to isolate the iodoaromatic product. tcichemicals.com This simplicity and efficiency make it an attractive choice for researchers in the field.
Structure
2D Structure
Properties
InChI |
InChI=1S/C4H12N.Cl2I/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNMSHCNGVSXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.Cl[I-]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471450 | |
| Record name | Tetramethylammonium dichloroiodate(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1838-41-1 | |
| Record name | Tetramethylammonium dichloroiodate(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium Dichloroiodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparation Strategies for Tetramethylammonium Dichloroiodate
Conventional Synthetic Routes
Several methods have been established for the laboratory-scale synthesis of tetramethylammonium (B1211777) dichloroiodate, each with its own set of advantages and procedural nuances. These routes typically involve the reaction of a quaternary ammonium (B1175870) salt with a source of iodine and chlorine.
Synthesis from N-Halamine Adducts and Iodide Salts
Information on the synthesis of tetramethylammonium dichloroiodate specifically from N-halamine adducts and iodide salts is not extensively detailed in the available research. This particular pathway remains a less common or explored method for the preparation of this reagent.
Preparation from Elemental Iodine, Hydrochloric Acid, and Hydrogen Peroxide
A well-documented and efficient method for preparing this compound involves the oxidation of elemental iodine in the presence of hydrochloric acid and an oxidizing agent like hydrogen peroxide. researchgate.netnih.gov This process first generates dichloroiodic acid (HICl₂) in situ. nih.gov The subsequent addition of a tetramethylammonium salt, typically tetramethylammonium chloride, leads to the precipitation of the desired product. nih.gov
The reaction can be summarized as follows: I₂ + 2HCl + H₂O₂ → 2HICl₂ + H₂O HICl₂ + [N(CH₃)₄]Cl → [N(CH₃)₄]ICl₂ + HCl
This method is valued for its use of readily available and relatively inexpensive starting materials. acs.org The formation of the dichloroiodate anion (ICl₂⁻) from iodine and hydrogen peroxide can be monitored using UV spectroscopy. researchgate.net
Synthesis via Quaternary Ammonium Chloride, Iodate (B108269), and Chloride
Another synthetic approach involves the reaction of a quaternary ammonium chloride, such as tetramethylammonium chloride, with an iodate and a source of chloride ions. For instance, a solution of tetramethylammonium chloride can be added to a solution of sodium dichloroiodate (NaICl₂). acs.org The sodium dichloroiodate itself can be prepared beforehand from sodium hypochlorite, sodium iodide, and hydrochloric acid. acs.org This method can produce high yields of this compound as a yellow precipitate. acs.org
Synthesis via Quaternary Ammonium Iodide, Hydrogen Peroxide, and Hydrochloric Acid
Tetraalkylammonium dichloroiodates can also be synthesized by the oxidation of a quaternary ammonium iodide salt with hydrogen peroxide in the presence of hydrochloric acid. nih.gov This method provides a direct route to the desired product, starting from the corresponding iodide salt of the quaternary ammonium cation.
Development of Polymer-Supported Dichloroiodate Reagents
To enhance the ease of use, recyclability, and application in solid-phase synthesis, researchers have developed polymer-supported dichloroiodate reagents. niscpr.res.incam.ac.uk These reagents typically involve the immobilization of the dichloroiodate anion onto a polymeric backbone that contains quaternary ammonium groups. niscpr.res.in
One common approach involves the functionalization of crosslinked polystyrene beads. niscpr.res.in For example, polystyrene can be chloromethylated and then quaternized with an amine like triethylamine (B128534) to introduce benzyltriethylammonium chloride groups. niscpr.res.in These polymer-bound quaternary ammonium chloride sites can then be treated with a solution of iodine monochloride to yield the polymer-supported dichloroiodate reagent. niscpr.res.in
The capacity of these polymer-supported reagents, which refers to the amount of active reagent per unit mass of the resin, can be determined iodometrically. niscpr.res.in A significant advantage of these polymeric reagents is that the spent reagent can be easily removed from the reaction mixture by simple filtration and can often be regenerated and reused for multiple reaction cycles. niscpr.res.inresearchgate.net This recyclability makes them an attractive option for more sustainable chemical processes. niscpr.res.in
Considerations for Reproducibility and Yield Optimization in Preparation
Achieving high yields and reproducible results in the synthesis of this compound requires careful control of reaction conditions.
| Factor | Consideration | Impact on Yield and Reproducibility |
| Stoichiometry of Reactants | Precise measurement of starting materials is crucial. | Ensures complete conversion and minimizes side products. |
| Reaction Temperature | Many procedures specify cooling, for instance to 0 °C, during the initial mixing of reactants. acs.org | Controls the exothermicity of the reaction and can improve the purity and yield of the precipitate. |
| Purity of Starting Materials | The use of high-purity tetramethylammonium salts and other reagents is important. | Impurities can lead to side reactions and lower the overall yield. |
| Washing and Drying | Thorough washing of the final product with appropriate solvents, such as cold distilled water and ether, is necessary. acs.org | Removes unreacted starting materials and byproducts, leading to a purer final product. Drying under vacuum over a desiccant like calcium chloride ensures the removal of residual solvent. acs.org |
| Storage | The prepared reagent should be stored in a dark bottle at room temperature. acs.org | Protects the compound from decomposition, allowing it to be stored for months without significant loss of activity. acs.orgacs.org |
For polymer-supported reagents, the degree of crosslinking of the polymer and the efficiency of the functionalization steps are critical factors that influence the final capacity and performance of the reagent. niscpr.res.in The regeneration process for these supported reagents must also be optimized to maintain their activity over multiple cycles. niscpr.res.in
Spectroscopic Characterization and Analytical Techniques
Vibrational Spectroscopy (Raman and Infrared)
Vibrational spectroscopy, encompassing both Raman and infrared (IR) techniques, is a powerful tool for probing the structure of tetramethylammonium (B1211777) dichloroiodate. It allows for the identification of the constituent ions, the tetramethylammonium cation ([N(CH₃)₄]⁺) and the dichloroiodate anion (ICl₂⁻), through their characteristic vibrational modes.
The dichloroiodate anion (ICl₂⁻) is a linear triatomic species and, as such, possesses distinct Raman-active vibrational modes. The most prominent of these is the symmetric stretching vibration (ν₁), which is typically observed as a strong, polarized band in the Raman spectrum. The position of this band can vary depending on the cation and the crystal lattice environment. For the ICl₂⁻ anion, this symmetric stretch is expected in the region of 250-280 cm⁻¹. An additional, weaker signal corresponding to the bending mode (ν₂) may also be observed at a lower frequency.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν₁ (Symmetric Stretch) | 250 - 280 | Strong, polarized band resulting from the in-phase stretching of the I-Cl bonds. |
| ν₂ (Bending Mode) | ~130 | Weaker signal from the bending of the Cl-I-Cl angle. |
Infrared (IR) spectroscopy complements Raman spectroscopy in the structural confirmation of tetramethylammonium dichloroiodate. The IR spectrum is dominated by the vibrational modes of the tetramethylammonium cation, as the symmetric stretch of the linear ICl₂⁻ anion is formally IR-inactive. However, the asymmetric stretching vibration (ν₃) of the ICl₂⁻ anion is IR-active and can sometimes be observed, though it is often weak.
The primary utility of the IR spectrum lies in the identification of the [N(CH₃)₄]⁺ cation. The characteristic IR absorption bands for this cation are well-established and arise from the various vibrational modes of the methyl groups and the C-N skeleton. These include C-H stretching, C-H bending, and C-N stretching vibrations. The presence of these bands confirms the identity of the cation in the compound.
| Frequency Range (cm⁻¹) | Assignment |
|---|---|
| 3020 - 2900 | C-H stretching |
| 1480 - 1400 | C-H bending (asymmetric and symmetric) |
| 950 - 940 | C-N asymmetric stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the characterization of organic and organometallic compounds, providing detailed information about the structure and chemical environment of atoms. For this compound, ¹H and ¹³C NMR are particularly informative for confirming the structure of the tetramethylammonium cation.
The ¹H NMR spectrum of the tetramethylammonium cation is characterized by a single, sharp singlet. This is due to the high symmetry of the cation, where all twelve protons on the four methyl groups are chemically equivalent. The exact chemical shift of this singlet can vary depending on the solvent used but is typically found in the range of 3.1-3.4 ppm.
Similarly, the ¹³C NMR spectrum of the tetramethylammonium cation also displays a single resonance. All four methyl carbons are equivalent, giving rise to a single peak. The chemical shift for this carbon resonance is generally observed around 55 ppm. The observation of these single peaks in the ¹H and ¹³C NMR spectra is a strong confirmation of the presence and structural integrity of the tetramethylammonium cation.
| Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| ¹H | 3.1 - 3.4 | Singlet |
| ¹³C | ~55 | Singlet |
A significant challenge in the NMR analysis of this compound is its stability in common NMR solvents. The dichloroiodate anion can be prone to dissociation or reaction in solution, particularly in protic or coordinating solvents. This can lead to the formation of other iodine-containing species, which may complicate the spectrum or lead to the degradation of the compound over time. Therefore, the choice of a suitable, non-reactive deuterated solvent is crucial for obtaining a clean and representative NMR spectrum. Additionally, the hygroscopic nature of the compound necessitates careful handling and the use of dry solvents to prevent hydrolysis.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a valuable analytical technique for determining the molecular weight and elemental composition of a compound. For ionic compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.
In the positive ion mode, the mass spectrum would be expected to show a prominent peak corresponding to the tetramethylammonium cation, [N(CH₃)₄]⁺, at a mass-to-charge ratio (m/z) of 74.1. In the negative ion mode, the spectrum would ideally show a peak for the dichloroiodate anion, ICl₂⁻. However, due to the potential for fragmentation or reaction in the ion source, other iodine and chlorine-containing species may also be observed. The accurate mass measurement of the cationic and anionic fragments can provide definitive confirmation of the compound's composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Polyhalides
Electrospray ionization mass spectrometry (ESI-MS) serves as a powerful and versatile analytical tool for the characterization of ionic species within a solution. This soft ionization technique is particularly well-suited for the analysis of thermally labile and non-volatile compounds, such as this compound, as it allows for the transfer of ions from the solution phase to the gas phase with minimal fragmentation. nih.gov In the context of polyhalides, ESI-MS provides a direct method to observe and identify the specific anionic species present in a given medium. nih.gov
The process involves spraying a solution of the analyte through a highly charged capillary, which generates a fine mist of charged droplets. As the solvent evaporates from these droplets, the charge concentration on the surface increases, ultimately leading to the ejection of gas-phase ions. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). For this compound, this technique allows for the precise mass measurement of the intact dichloroiodate anion (ICl₂⁻) as well as any other related polyhalide species that may exist in equilibrium in the solution. The negative ion mode (ES⁻) is typically employed for such analyses, as it is optimized for detecting anionic species.
Identification of Anionic Species and Fragmentation Patterns
In ESI-MS analysis of this compound, the primary species expected in the negative ion mode is the dichloroiodate anion, [ICl₂]⁻. The technique is sensitive enough to detect various polyhalide and cluster ions that may form in solution. nih.gov
To gain further structural information, tandem mass spectrometry (MS/MS) is employed. This involves the mass selection of a specific precursor ion (in this case, [ICl₂]⁻), which is then subjected to fragmentation through collision-induced dissociation (CID). wikipedia.org In CID, the selected ion is accelerated and collided with an inert gas (such as argon or nitrogen), converting its kinetic energy into internal energy. wikipedia.org This excess internal energy induces the fragmentation of the precursor ion into smaller product ions.
While specific fragmentation data for the [ICl₂]⁻ anion is not extensively documented, fragmentation patterns can be predicted based on the principles of CID and the known chemistry of interhalogen compounds. The weakest bonds are expected to cleave first. The fragmentation of related inorganic anions often involves the loss of neutral or radical species. researchgate.net For the dichloroiodate anion, plausible fragmentation pathways would involve the loss of a chlorine radical (Cl•) or a chloride anion (Cl⁻), though the latter is less common as a neutral loss.
Table 1: Potential Anionic Species and Fragments in ESI-MS Analysis of this compound
| Ion/Fragment | Chemical Formula | Predicted m/z (for ³⁵Cl, ¹²⁷I) | Fragmentation Pathway |
| Dichloroiodate Anion | [ICl₂]⁻ | 197 | Precursor Ion |
| Iodo-chloro Fragment | [ICl]⁻• | 162 | Loss of Cl• radical |
| Iodide Anion | I⁻ | 127 | Loss of Cl₂ molecule |
| Chloride Anion | Cl⁻ | 35 | - |
| Note: The m/z values are calculated using the most common isotopes and may appear as clusters in a real spectrum due to the presence of chlorine's natural isotopes (³⁵Cl and ³⁷Cl). |
UV-Visible Spectrophotometric Studies
Investigation of Charge-Transfer Complexes
UV-Visible spectrophotometry is a key technique for investigating the formation and properties of charge-transfer (CT) complexes. jetir.org A charge-transfer complex is formed between an electron donor and an electron acceptor, resulting in the appearance of a new, often intense, absorption band in the UV-Vis spectrum that is absent in the spectra of the individual components. researchgate.net
In the case of this compound, a CT interaction can occur between the electron-rich dichloroiodate anion ([ICl₂]⁻) acting as the donor and the tetramethylammonium cation ([N(CH₃)₄]⁺) or surrounding solvent molecules acting as acceptors. More significantly, polyhalide and interhalogen species are well-known for forming CT complexes with various donor molecules. The interaction of the [ICl₂]⁻ anion itself involves charge transfer characteristics. Studies on analogous systems, such as the interaction between iodine monochloride (ICl) and electron donors, show distinct CT bands. researchgate.net The position (λ_max) and intensity (molar absorptivity, ε) of this CT band provide valuable information about the energy of the electronic transition and the strength of the donor-acceptor interaction.
Table 2: Representative UV-Vis Absorption Data for a Halogen-Bonded Charge-Transfer Complex
| System | Solvent | λ_max (nm) | Type of Transition |
| 2-Chloropyridine-ICl | Chloroform | 324 | n→σ* Charge-Transfer |
| 2-Chloropyridine-ICl | Hexane | 315 | n→σ* Charge-Transfer |
| 2-Chloropyridine-ICl | Carbon Tetrachloride | 318 | n→σ* Charge-Transfer |
| Data is based on the analogous 2-Chloropyridine-ICl complex, which demonstrates the characteristic new absorption band upon complex formation. researchgate.net |
Monitoring Hydrolysis and Decomposition in Solution
UV-Visible spectrophotometry is an effective and non-destructive method for monitoring the stability of chemical compounds in solution over time. ijpsonline.com It can be employed as a stability-indicating assay by detecting changes in the absorption spectrum that correspond to the degradation of the analyte or the formation of decomposition products. ijpsonline.com
The dichloroiodate anion is known to be susceptible to hydrolysis and disproportionation in aqueous solutions, especially under neutral or basic conditions. The stability is generally greater in the presence of excess chloride ions. The decomposition can lead to the formation of species such as triiodide (I₃⁻), iodate (B108269) (IO₃⁻), and chloride (Cl⁻) ions.
A stability study of this compound would involve dissolving the compound in a specific solvent (e.g., water, methanol, or acetonitrile) and recording its UV-Vis spectrum at regular intervals. By monitoring the decrease in the intensity of the characteristic absorption band of the [ICl₂]⁻ anion, or the appearance and growth of new bands corresponding to decomposition products (e.g., I₃⁻ has strong absorptions around 290 nm and 360 nm), the rate of decomposition can be quantified. Such studies can be performed under various stress conditions, such as different pH levels, temperatures, and light exposure, to fully characterize the stability profile of the compound. ijpsonline.com
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the prediction of a wide range of molecular properties with a good balance of accuracy and computational cost. For tetramethylammonium (B1211777) dichloroiodate, DFT calculations would be instrumental in elucidating its electronic structure, reactivity, and the mechanisms of reactions in which it participates.
DFT calculations are particularly adept at mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. For reactions involving tetramethylammonium dichloroiodate, such as the iodination of aromatic compounds, DFT could be used to investigate the reaction mechanism.
Theoretical studies on the iodination of aromatic compounds using similar reagents, like potassium dichloroiodate (KICl₂), suggest that the reaction proceeds via the in-situ formation of iodine monochloride (ICl). researchgate.net A DFT study on the iodination of thiophene (B33073) with KICl₂ revealed that the process involves the formation of a π-complex between the aromatic ring and ICl, followed by a nucleophilic attack from the thiophene to form a σ-complex (a Wheland intermediate). researchgate.net The formation of this σ-complex is typically the rate-determining step. researchgate.net
A similar mechanistic pathway can be proposed for reactions with this compound. DFT calculations would allow for the precise determination of the geometries and energies of the transition states for each step. This would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier, which dictates the reaction rate. The nature of the transition state, including bond lengths and angles, provides critical insights into the electronic and steric factors governing the reaction.
DFT is a powerful tool for predicting various molecular properties that dictate the reactivity of a compound. nih.gov For the tetramethylammonium cation ([N(CH₃)₄]⁺) and the dichloroiodate anion ([ICl₂]⁻), DFT calculations can provide optimized geometries, vibrational frequencies, and electronic properties.
The electronic structure of the dichloroiodate anion is of particular interest. DFT studies on various polyhalogen anions have shown that the bonding is complex, often intermediate between covalent and ionic. nih.gov For the [ICl₂]⁻ anion, DFT calculations would reveal the distribution of electron density, bond orders, and atomic charges. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity. The HOMO would likely be localized on the iodine and chlorine atoms, indicating their nucleophilic and electron-donating capabilities, while the LUMO would indicate sites susceptible to nucleophilic attack.
Furthermore, DFT can be used to calculate various reactivity descriptors, such as the molecular electrostatic potential (MEP). The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, identifying electrophilic and nucleophilic sites. nih.govnih.gov For the [ICl₂]⁻ anion, the MEP would likely show a region of negative potential around the terminal chlorine atoms and a region of positive or less negative potential on the central iodine atom, consistent with its role as an iodinating agent.
Thermodynamic Analysis of Reactions
Thermodynamic analysis is essential for understanding the feasibility and energy changes associated with chemical reactions. For processes involving this compound, this analysis provides insights into whether a reaction will occur spontaneously and whether it will release or absorb heat.
The key thermodynamic parameters that govern a reaction's progress are the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters are related by the equation:
ΔG = ΔH - TΔS
where T is the temperature in Kelvin. For a reaction to be spontaneous, the change in Gibbs free energy (ΔG) must be negative.
While specific experimental or calculated activation parameters for reactions involving this compound are not readily found in the literature, these values can be determined computationally using DFT in conjunction with statistical thermodynamics. By calculating the energies of the reactants and the transition state, the activation enthalpy (ΔH‡) can be determined. The activation entropy (ΔS‡) can be calculated from the vibrational frequencies of the species involved. From these, the activation Gibbs free energy (ΔG‡) can be obtained, which is directly related to the reaction rate constant via the Eyring equation.
For illustrative purposes, thermodynamic data for related compounds can be considered. For instance, the standard enthalpy of formation (ΔH_f°) and standard entropy (S°) have been calculated for the tetramethylammonium cation. aip.org Experimental data on the enthalpy and entropy of dilution for various tetra-n-alkylammonium halides are also available, providing insight into their interactions in solution. acs.org
Table 1: Illustrative Thermodynamic Data for Related Species (Note: This table provides data for related compounds to illustrate the concepts, as direct data for this compound is not available in the cited sources.)
| Compound/Ion | Property | Value | Unit |
| Tetramethylammonium cation | Standard Enthalpy of Formation (ΔH_f°) | 322 | kJ/mol |
| Tetramethylammonium cation | Standard Entropy (S°) | 315 | J/(mol·K) |
| Tetramethylammonium chloride | Enthalpy of Phase Transition | 9.905 | kJ/mol |
| Cesium tribromide (CsBr₃) | Enthalpy of Formation (ΔH_f°) | -433.8 ± 2.0 | kJ/mol |
Data sourced from references aip.orgnist.govresearchgate.net.
The spontaneity of a reaction is determined by the sign of ΔG. A negative ΔG indicates a spontaneous (exergonic) reaction, while a positive ΔG indicates a non-spontaneous (endergonic) reaction. The enthalpy change, ΔH, indicates whether a reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH).
An endothermic reaction can still be spontaneous if the entropy change (ΔS) is sufficiently large and positive, making the TΔS term in the Gibbs free energy equation overcome the positive ΔH. This is often the case when there is an increase in the number of particles or a phase change from a more ordered to a less ordered state (e.g., solid to liquid or gas).
Studies of Non-Covalent Interactions
Non-covalent interactions play a crucial role in determining the structure, stability, and properties of molecular crystals and complexes. nih.govnih.gov In this compound, these interactions would occur between the tetramethylammonium cations and the dichloroiodate anions in the solid state, as well as with solvent molecules in solution.
The primary non-covalent interactions in the crystal lattice of this compound would be electrostatic interactions between the positively charged tetramethylammonium cation and the negatively charged dichloroiodate anion. In addition, weaker interactions such as hydrogen bonds (C-H···Cl and C-H···I), van der Waals forces, and potentially halogen bonds could be present.
Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) index plots, and Reduced Density Gradient (RDG) analysis are powerful tools for visualizing and quantifying these weak interactions. nih.govnih.gov These methods can identify bond critical points and characterize the nature of the interactions (e.g., hydrogen bonding, van der Waals, steric repulsion). For instance, a computational study on polyhalide ionic liquids composed of tetramethylammonium cations and polyhalide anions (like [I₃]⁻) showed that the interactions between the cation and anion can induce asymmetry in the polyhalide chain and that the interhalogen contacts have a mix of ionic and covalent character. researchgate.net
Comparison of Computational Results with Experimental Data
A direct comparison of computational and experimental data for this compound is limited by the scarcity of specific computational studies on this exact compound. However, we can draw comparisons from experimental data on related dichloroiodate salts and computational studies of the constituent ions.
Experimental crystal structure data for various dichloroiodate salts show that the [ICl₂]⁻ anion is generally linear or very close to linear. The I-Cl bond lengths can vary slightly depending on the cation present, which is a result of the different crystal packing environments and intermolecular interactions. For instance, in other amine dichloroiodate salts, the I-Cl bond lengths have been experimentally determined through X-ray diffraction. acs.orgnih.gov
Computational studies on the tetramethylammonium cation interacting with halide anions have successfully predicted the geometries of these interactions. acs.orgnih.gov For example, density functional theory (DFT) calculations on tetramethylammonium chloride have determined the optimized geometry and charge distribution, which are in good agreement with experimental crystallographic data. acs.org These studies show that modern computational methods can accurately model the types of non-covalent interactions present in tetramethylammonium salts.
A comprehensive evaluation for this compound would involve comparing theoretically calculated parameters (such as bond lengths, bond angles, and vibrational frequencies) with experimental values obtained from techniques like X-ray crystallography and infrared/Raman spectroscopy. The agreement, or lack thereof, between the calculated and experimental data provides a measure of the accuracy of the computational model and can lead to a deeper understanding of the electronic structure and bonding within the compound.
Table 2: Comparison of Typical Experimental and Expected Computational Data for Dichloroiodate Salts
| Parameter | Experimental Data (from related salts) | Expected Computational Results |
| [ICl₂]⁻ Geometry | Linear or near-linear | Predicted to be linear. |
| I-Cl Bond Length | Varies (e.g., ~2.47 Å to ~2.69 Å in some salts) acs.orgnih.gov | Would be calculated and compared to experimental values. |
| Interionic Distances (e.g., C-H···Cl) | Measurable via X-ray diffraction. | Can be accurately predicted by DFT calculations. acs.org |
| Vibrational Frequencies | Observable via IR and Raman spectroscopy. | Can be calculated and used to assign experimental spectra. |
Advanced Applications and Research Frontiers
Applications in Pharmaceutical and Active Pharmaceutical Ingredient (API) Synthesis
Tetramethylammonium (B1211777) dichloroiodate is recognized as an efficient iodination agent for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. tcichemicals.com Its primary utility lies in the iodination of aromatic compounds, a crucial step in the development of new drugs and the modification of existing ones. tcichemicals.com The reagent is noted for its ability to introduce iodine into aromatic rings under mild and solvent-free conditions. tcichemicals.comresearchgate.net
Research has demonstrated that tetramethylammonium dichloroiodate reacts with a variety of aromatic compounds to produce high yields of iodoaromatic derivatives. tcichemicals.comresearchgate.net The process is conducted by grinding the aromatic compound with the reagent in a mortar at room temperature, eliminating the need for solvents. tcichemicals.com This method is not only efficient, with reaction times ranging from 5 to 45 minutes, but it also simplifies the workup process. tcichemicals.com The reaction is successful even on a larger, multi-gram scale for producing key pharmaceutical intermediates like 4-iodoaniline (B139537) and 4-iodoanisole. researchgate.net A significant advantage is that the reagent does not affect other oxidizable functional groups such as hydroxyl, aldehyde, or amine groups, which enhances its utility in the synthesis of complex molecules. researchgate.net
Table 1: Iodination of Aromatic Compounds using this compound This interactive table summarizes the reaction outcomes for various aromatic compounds when treated with this compound under solvent-free conditions at room temperature. researchgate.net
| Starting Aromatic Compound | Product | Reaction Time (min) | Yield (%) |
| Aniline | 4-Iodoaniline | 5 | 98 |
| Anisole | 4-Iodoanisole | 10 | 95 |
| Phenol | 4-Iodophenol | 5 | 98 |
| Acetanilide | 4-Iodoacetanilide | 15 | 95 |
| Benzoic Acid | 4-Iodobenzoic acid | 30 | 90 |
| Toluene | 4-Iodotoluene | 45 | 85 |
Environmental Applications for Pollutant Iodination
The characteristics that make this compound valuable in pharmaceutical synthesis also lend it to environmentally friendly chemical processes. researchgate.net It is considered an environmentally benign iodination reagent because its use circumvents the need for toxic heavy metals, strong oxidizing agents, or harsh reaction conditions often associated with traditional iodination methods. researchgate.net
The primary environmental application is in promoting "green chemistry" by enabling solvent-free reactions. researchgate.net By grinding the solid reactants together, the process avoids the use of volatile organic solvents, which are major contributors to industrial pollution. tcichemicals.comresearchgate.net This solvent-free approach reduces chemical waste and energy consumption, aligning with the principles of sustainable chemistry. researchgate.net Furthermore, the tetramethylammonium cation can reportedly be recovered after the reaction in quantitative yield, allowing for its potential recycling and further minimizing waste. researchgate.net
Use as Biochemical Reagents in Life Science Research
In the field of life sciences, this compound is classified as a biochemical reagent. medchemexpress.commedchemexpress.com It is supplied for use as a biological material or organic compound for research purposes. medchemexpress.commedchemexpress.com While detailed applications in specific biological assays are not extensively documented in the primary literature, its availability from life science suppliers indicates its role as a tool for researchers exploring biochemical pathways and developing new molecular probes. medchemexpress.commedchemexpress.comambeed.com
Integration in Electrochemical Systems
A supporting electrolyte, also known as a background or inert electrolyte, is a crucial component in electrochemical measurements. Its function is to increase the conductivity of the solution and minimize the migration of electroactive species in the electric field, ensuring that diffusion is the primary mode of mass transport to the electrode surface. researchgate.net A suitable supporting electrolyte must be chemically inert and not undergo oxidation or reduction within the potential range being studied. researchgate.net
Quaternary ammonium (B1175870) salts, particularly those with tetraalkylammonium cations like tetrabutylammonium, are commonly used as supporting electrolytes in non-aqueous electrochemistry. researchgate.net However, this compound is generally not used for this purpose. The dichloroiodate ([ICl₂]⁻) anion is electrochemically active, meaning it can be readily oxidized or reduced. This reactivity makes it unsuitable for the role of an inert supporting electrolyte, which requires stability within the electrochemical window of the experiment. researchgate.net
There is currently no available information in the reviewed scientific literature to suggest that this compound is used as a component in battery technologies.
Supramolecular Chemistry and Material Science
This compound serves as a valuable compound in material science and demonstrates principles of supramolecular chemistry. tcichemicals.com Its classification as a material science product by chemical suppliers highlights its utility in the synthesis of new materials. tcichemicals.com
The compound itself is a supramolecular assembly, consisting of a tetramethylammonium cation ([N(CH₃)₄]⁺) and a linear dichloroiodate anion ([Cl-I-Cl]⁻). The stability of this solid salt allows it to be stored for months without losing its chemical activity, making it a reliable reagent for material synthesis. researchgate.net Its application in solvent-free, solid-state reactions is a key feature from a material science perspective, offering a pathway to produce materials while minimizing solvent-related defects or impurities. researchgate.net The ability to recover the tetramethylammonium cation post-reaction points towards its potential use as a recyclable component in catalytic systems, a significant area of interest in modern material science. researchgate.net
Crystal Engineering for Functional Materials
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The tetramethylammonium cation ([N(CH₃)₄]⁺) and the dichloroiodate anion (ICl₂⁻) provide a versatile platform for constructing novel supramolecular assemblies.
A practical example of the utility of this compound in crystal engineering is its use in the synthesis of functionalized pyridine (B92270) derivatives. In one study, this compound was employed as an iodinating agent for 3-alkoxypyridin-4-ols under basic conditions. researchgate.netfu-berlin.de This reaction is a key step in the formation of iodo researchgate.netresearchgate.netdioxolo[4,5-c]pyridines, which are building blocks for more complex supramolecular structures. researchgate.netfu-berlin.de The precise placement of the iodine atom, facilitated by the dichloroiodate salt, is critical for subsequent self-assembly processes, highlighting the role of the reagent in directing the synthesis of molecules designed for specific crystal packing and functionality.
Table 1: Intermolecular Interactions in Tetramethylammonium Halide Systems
| Interaction Type | Description | Significance in Crystal Engineering |
| Electrostatic | The primary attractive force between the positively charged tetramethylammonium cation and the negatively charged dichloroiodate anion. | Dictates the fundamental ionic pairing and overall lattice energy. |
| Weak Hydrogen Bonds | Non-conventional C-H···X hydrogen bonds form between the methyl hydrogens of the cation and the halide anion. researchgate.net | Provide directionality to the crystal packing, influencing the orientation of the ions. |
| van der Waals Forces | Dispersion forces contribute to the overall stability of the crystal lattice. researchgate.net | Influence the close packing of ions and the final density of the material. |
| Halogen Bonding | In polyhalide systems, interactions between halogen atoms (e.g., I···Cl) can occur, leading to extended networks. | Can be exploited to build multidimensional supramolecular architectures with specific electronic or optical properties. |
This table summarizes the key intermolecular forces at play in crystal engineering with this compound, derived from computational and experimental studies on related systems.
The ability to control the assembly of molecules in the solid state opens up possibilities for creating functional materials with tailored optical, electronic, or catalytic properties. The predictable, albeit complex, nature of the interactions involving the tetramethylammonium cation makes it a valuable component in the crystal engineer's toolkit.
Development of Polyhalide Ionic Liquids
Polyhalide ionic liquids (PILs) are a subclass of ionic liquids where the anion is a polyhalide, such as triiodide (I₃⁻), pentaiodide (I₅⁻), or, in this case, dichloroiodate (ICl₂⁻). These materials are of interest due to their unique properties, including high conductivity, wide electrochemical windows, and potential applications as oxidizing solvents, electrolytes in dye-sensitized solar cells, and in catalysis. researchgate.netresearchgate.net
The tetramethylammonium cation is a common choice for the development of PILs due to its electrochemical stability and its influence on the properties of the resulting ionic liquid. researchgate.netresearchgate.net Computational studies have been conducted to understand the interhalogen interactions within polyhalide anions in the presence of cations like tetramethylammonium. researchgate.netresearchgate.net These studies reveal that the cation can cause asymmetry in the halogen-halogen interactions within the polyhalide anion, influencing its reactivity and stability. researchgate.netresearchgate.net
Research has shown that most interhalogen contacts in ionic pairs within these PILs have some covalent character. researchgate.netresearchgate.net Specifically, two types of interhalogen bonds can be identified: a longer bond with primarily ionic character and a shorter bond with a greater degree of covalency. researchgate.netresearchgate.net This nuanced understanding of bonding is critical for designing PILs with specific properties.
While extensive research on a wide range of polyhalide anions exists, the development of ionic liquids based specifically on the dichloroiodate anion is an active area of investigation. The synthesis of tetramethylammonium tetrachloroiodates has been reported, and their thermochemical properties, such as the standard enthalpies of formation and lattice energies, have been determined. rsc.org Such fundamental data is essential for the rational design and application of new ionic liquids.
A dissertation from the Freie Universität Berlin explored the synthesis and characterization of various polyhalide-based ionic liquids, emphasizing the influence of the cation on the resulting polyhalide structure. fu-berlin.defu-berlin.de This work highlights the modularity of PILs, where tuning the cation-anion combination can lead to materials with a wide range of physical and chemical properties. For instance, some polyhalide ionic liquids exhibit unusually high electrical conductivity, which is attributed to a Grotthuss-type hopping mechanism of the halogen atoms within the polyhalide network. fu-berlin.de
Table 2: Properties and Research Focus of Tetramethylammonium-Based Polyhalide Ionic Liquids
| Property / Research Area | Description | Relevance to this compound |
| Cation-Anion Interactions | The nature of bonding between the [N(CH₃)₄]⁺ cation and the polyhalide anion. | Influences the symmetry, stability, and reactivity of the ICl₂⁻ anion. researchgate.netresearchgate.net |
| Interhalogen Bonding | The covalent and ionic character of the bonds between halogen atoms within the polyhalide network. | Key to understanding the electronic structure and potential for halogen transfer reactions. researchgate.netresearchgate.net |
| Electrochemical Stability | The voltage range over which the ionic liquid remains stable without undergoing oxidation or reduction. | The stable tetramethylammonium cation contributes to a wide electrochemical window. |
| Conductivity | The ability of the ionic liquid to conduct electricity, often through ionic and/or Grotthuss-type mechanisms. | A critical parameter for applications in batteries and solar cells. fu-berlin.de |
| Thermal Stability | The temperature at which the ionic liquid begins to decompose. | Important for applications that require operation at elevated temperatures. rsc.org |
This table outlines key areas of investigation in the development of polyhalide ionic liquids containing the tetramethylammonium cation.
The ongoing research into tetramethylammonium-based polyhalide ionic liquids, including those derived from dichloroiodate, promises to yield novel materials with tailored functionalities for a variety of advanced applications.
Conclusion and Future Research Directions
Summary of Key Research Findings
Research into tetramethylammonium (B1211777) dichloroiodate has primarily highlighted its efficacy as a potent and selective iodinating agent for a variety of aromatic compounds. Key findings indicate that it offers several advantages, including mild, solvent-free reaction conditions and high yields of mono-iodinated products. The reagent's stability allows for storage over extended periods without significant loss of activity. Furthermore, the tetramethylammonium cation can often be recovered and recycled, presenting a more environmentally friendly approach to iodination. Spectroscopic and thermal analyses have characterized the compound, confirming the presence of the tetramethylammonium cation and the linear dichloroiodate anion. Its solubility profile, showing good solubility in polar solvents and limited solubility in non-polar solvents, has also been established.
Unexplored Areas in Tetramethylammonium Dichloroiodate Chemistry
Despite its utility in iodination, the broader reactivity of this compound remains largely unexplored. There is a noticeable gap in the literature concerning its reactions with a wider range of functional groups beyond aromatic systems. For instance, its reactivity towards alkenes, alkynes, and carbonyl compounds has not been systematically investigated. The potential for this reagent to participate in other types of halogenation reactions, such as chlorination or mixed halogenation, under specific conditions is another area that warrants investigation. Furthermore, detailed mechanistic studies for its known reactions are not extensively available, which could provide deeper insights into its chemical behavior.
Potential for Novel Synthetic Methodologies
The development of new synthetic methods utilizing this compound holds considerable promise. Its application could be extended to the synthesis of more complex molecules and natural products where regioselective iodination is a critical step. The solid-state reactivity of this reagent, as demonstrated in solvent-free iodinations, could be further exploited in mechanochemistry to develop even more sustainable synthetic protocols. There is also potential for its use in flow chemistry systems, which could offer better control over reaction parameters and improve safety and scalability. Investigating its use in combination with other catalysts or activating agents could unlock novel reactive pathways and expand its synthetic utility.
Prospects for Advanced Material Science and Biochemical Applications
The prospects for this compound in material science and biochemistry are currently speculative but intriguing. As a polyhalide, its potential inclusion in the development of new materials with interesting electronic or optical properties could be an area of future research. For example, its role as a dopant or component in conductive polymers or charge-transfer complexes has not been explored. In the realm of biochemistry, its use as a specific labeling agent for proteins or other biomolecules could be investigated, although this would require careful consideration of its reactivity and specificity in complex biological systems. The general biocidal properties of quaternary ammonium (B1175870) compounds suggest potential applications, but this would necessitate dedicated studies into its biological activity and safety profile.
Q & A
Q. How can reaction conditions be optimized for TMADCI-mediated aromatic iodination?
- Methodological Answer : Optimize parameters by:
- Solvent-free conditions to enhance reaction efficiency and reduce byproducts .
- Molar ratios : Use a 1:1–1.2 stoichiometry of TMADCI to substrate for high yields. Excess reagent may induce side reactions (e.g., chlorination) .
- Temperature : Reactions typically proceed at 25–50°C; higher temperatures may degrade TMADCI.
- Monitoring : Track progress via TLC (e.g., toluene/Et₂NH 20:1) or GC-MS .
Q. What safety protocols are essential when handling TMADCI?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., methyl chloride) .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent hygroscopic degradation .
Q. What are the green chemistry advantages of TMADCI?
- Methodological Answer :
- Solvent-free synthesis minimizes waste and energy consumption .
- Atom economy : TMADCI releases benign byproducts (e.g., tetramethylammonium chloride), reducing hazardous waste .
Advanced Research Questions
Q. How can unexpected α-chlorination side reactions be mitigated in TMADCI-mediated iodination?
- Methodological Answer :
- Reagent purity : Ensure TMADCI is free of residual chlorinated species (e.g., Cl₂) via elemental analysis .
- Additives : Introduce iodine scavengers (e.g., NaHSO₃) to suppress chlorination pathways .
- Kinetic control : Shorten reaction times (≤2 hrs) and use lower temperatures (e.g., 25°C) to favor iodination over chlorination .
Q. What analytical techniques are critical for characterizing TMADCI reaction products?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity (e.g., para- vs. ortho-iodination in aromatics) .
- Mass spectrometry : HRMS or LC-MS to identify iodinated products and trace chlorinated byproducts .
- Elemental analysis : Verify iodine incorporation and rule out halogen exchange .
Q. How does TMADCI’s dual reactivity (iodination vs. chlorination) depend on substrate electronic effects?
- Methodological Answer :
- Electrophilic substitution : Electron-rich aromatics (e.g., anisole) favor iodination due to enhanced electrophilic I⁺ transfer .
- Radical pathways : Electron-deficient substrates (e.g., nitrobenzene) may undergo chlorination via Cl• radicals; confirm using radical traps (e.g., TEMPO) .
Q. What mechanistic insights explain TMADCI’s efficiency under solvent-free conditions?
- Methodological Answer :
- Solid-state interactions : Grinding (mechanochemistry) enhances reagent-substrate contact, accelerating I⁺ transfer .
- Phase-transfer catalysis : TMADCI’s ionic nature facilitates ion exchange, promoting reactivity without solvents .
Contradiction Analysis & Experimental Design
Q. How to resolve discrepancies in reported yields for TMADCI-mediated reactions?
- Methodological Answer :
- Parameter standardization : Replicate conditions (e.g., reagent purity, grinding time) from conflicting studies .
- Byproduct analysis : Quantify chlorinated derivatives via GC-MS to assess competing pathways .
- Control experiments : Compare TMADCI with alternative iodination agents (e.g., NIS) under identical conditions .
Q. What strategies improve TMADCI’s stability for long-term storage?
- Methodological Answer :
Q. Can TMADCI be adapted for non-aromatic substrates (e.g., alkenes or heterocycles)?
- Methodological Answer :
- Substrate screening : Test alkenes (e.g., styrene) under solvent-free grinding; analyze products for vicinal diiodination .
- Heterocycle compatibility : Evaluate pyrrole or indole derivatives; adjust stoichiometry to avoid over-iodination .
Emerging Applications & Interdisciplinary Research
Q. How can TMADCI be integrated into mechanochemical synthesis workflows?
- Methodological Answer :
- Ball milling : Optimize frequency (15–30 Hz) and milling media (e.g., stainless steel) to enhance reaction kinetics .
- Scalability : Compare batch vs. continuous grinding for gram-scale synthesis .
Q. What role does TMADCI play in halogen-bonding catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
